molecular formula C10H11BrN2O B13258012 5-(2-Amino-5-bromophenyl)pyrrolidin-2-one

5-(2-Amino-5-bromophenyl)pyrrolidin-2-one

Cat. No.: B13258012
M. Wt: 255.11 g/mol
InChI Key: KNOBNRZZKWVQIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Amino-5-bromophenyl)pyrrolidin-2-one is a brominated aromatic compound featuring a fused pyrrolidin-2-one moiety, designed for research and development applications. This chemical scaffold is of significant interest in medicinal chemistry and organic synthesis. The primary amine and bromine substituents on the phenyl ring offer versatile handles for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, and nucleophilic substitution. The embedded lactam group of the pyrrolidinone ring can participate in hydrogen bonding, influencing the molecule's physicochemical properties and potential biological interactions. Researchers can employ this compound as a key intermediate in the synthesis of more complex polycyclic structures or functionalized lactams. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Specific data on solubility, stability, and spectral properties should be confirmed by the researcher.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

5-(2-amino-5-bromophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H11BrN2O/c11-6-1-2-8(12)7(5-6)9-3-4-10(14)13-9/h1-2,5,9H,3-4,12H2,(H,13,14)

InChI Key

KNOBNRZZKWVQIK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C2=C(C=CC(=C2)Br)N

Origin of Product

United States

Synthetic Methodologies for 5 2 Amino 5 Bromophenyl Pyrrolidin 2 One and Its Analogs

Established Synthetic Pathways to the Pyrrolidin-2-one Core

The pyrrolidin-2-one, or γ-lactam, ring is a common structural motif in many biologically active compounds. nih.gov Its synthesis has been extensively studied, with several established methods available.

One of the most prevalent industrial methods for producing the basic 2-pyrrolidinone (B116388) structure is the ammonolysis of γ-butyrolactone. This reaction is typically performed in the liquid phase at high temperatures (250-290 °C) and pressures (8.0-16.0 MPa) and can proceed with or without a catalyst. The presence of water in the reaction mixture has been shown to improve the selectivity towards 2-pyrrolidinone. chemicalbook.com

Other industrial processes include the hydrogenation and amination of maleic anhydride (B1165640) or succinic acid. chemicalbook.com In a laboratory setting, pyrrolidin-2-ones can be synthesized through various reactions. For example, the reaction of succinic acid derivatives with aminoacetic acid at high temperatures (180 °C) can yield pyrrolidine-2,5-diones, which can be further modified. nih.gov

Another common approach is the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene. This method is particularly useful for creating substituted pyrrolidines with control over stereochemistry. nih.govacs.org Additionally, multi-component reactions (MCRs) offer an efficient way to build the pyrrolidin-2-one core with molecular diversity. rsc.orgresearchgate.nettandfonline.com For instance, an ultrasound-promoted one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones has been reported using citric acid as a catalyst. rsc.org

Strategies for Incorporating the 2-Amino-5-bromophenyl Moiety

Attaching the 2-amino-5-bromophenyl group to the 5-position of the pyrrolidin-2-one ring requires specific synthetic strategies. These can range from direct functionalization to more complex coupling reactions.

Direct functionalization of a pre-existing pyrrolidin-2-one ring is one possible route. However, achieving regioselectivity at the 5-position can be challenging. Halogenation of an appropriate precursor is a key step in introducing the bromine atom. For instance, 2-aminopyridine (B139424) can be brominated to 2-amino-5-bromopyridine (B118841), a related structural motif. google.comresearchgate.net This suggests that direct bromination of a 2-aminophenyl-substituted pyrrolidin-2-one could be a viable, though potentially low-yielding, strategy. The choice of brominating agent and reaction conditions would be crucial to control the position of bromination and avoid side reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, making them highly suitable for synthesizing complex molecules like 5-(2-Amino-5-bromophenyl)pyrrolidin-2-one. These reactions could be employed to couple a pyrrolidin-2-one derivative with a 2-amino-5-bromophenyl precursor.

For example, a Suzuki or Stille coupling could be used to form the aryl-carbon bond between a 5-halopyrrolidin-2-one and a (2-amino-5-bromophenyl)boronic acid or stannane (B1208499) derivative. Conversely, a Buchwald-Hartwig amination could be employed to form the aryl-nitrogen bond, though this is less direct for creating the target C-C bond. The efficiency of these reactions depends heavily on the choice of catalyst, ligand, base, and solvent.

Palladium catalysis is also instrumental in the synthesis of various pyrrolidine (B122466) and pyrrolone derivatives. For instance, a palladium-catalyzed [3+2] cycloaddition of trimethylenemethane with imines is a known method for creating the pyrrolidine ring. nih.gov Furthermore, palladium(II)-catalyzed aerobic oxidative carboamination has been used to synthesize pyrrolidines. amanote.com

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex heterocyclic compounds like pyrrolidin-2-ones in a single step from three or more starting materials. tandfonline.comrloginconsulting.com An MCR approach to this compound could involve the reaction of a derivative of 2-amino-5-bromobenzaldehyde, an amine, and a suitable three-carbon component that can form the lactam ring. The Ugi and Passerini reactions are well-known MCRs that can be adapted for the synthesis of lactams. rloginconsulting.com

Cascade reactions, where a series of intramolecular reactions are triggered by a single event, can also be employed. For example, a cascade reaction involving N-substituted piperidines has been shown to selectively produce pyrrolidin-2-ones. rsc.orgresearchgate.netnih.gov This type of ring contraction could potentially be adapted to synthesize the target molecule from a suitably substituted piperidine (B6355638) precursor.

Stereoselective Synthesis and Chiral Resolution Techniques

Since the 5-position of the pyrrolidin-2-one ring is a stereocenter, controlling the stereochemistry is often a critical aspect of the synthesis, particularly for pharmaceutical applications.

Stereoselective synthesis can be achieved through various methods. One approach is to use a chiral starting material, such as a derivative of an amino acid like proline, which already possesses the desired stereochemistry. mdpi.com Another method is asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other. For example, rhodium-catalyzed hydrogenation of substituted pyrroles can lead to highly diastereoselective formation of functionalized pyrrolidines. researchgate.net Similarly, enantioselective [3+2] cycloadditions catalyzed by palladium complexes with chiral ligands can produce chiral pyrrolidines. nih.gov

If a racemic mixture is synthesized, chiral resolution techniques can be employed to separate the enantiomers. This can be done by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. Chromatographic methods using a chiral stationary phase are also commonly used for the separation of enantiomers.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts. Key parameters that are often optimized include temperature, reaction time, solvent, catalyst, and the stoichiometry of the reactants.

For instance, in the synthesis of pyrrol-2-one derivatives, a study showed that the choice of solvent and catalyst significantly impacted the yield. The use of methanol (B129727) or ethanol (B145695) with citric acid as a catalyst provided the highest yields. researchgate.net Similarly, in multi-component reactions, the use of ultrasound irradiation has been shown to accelerate the reaction and improve yields. rsc.org

The table below summarizes the optimization of conditions for a generic pyrrol-2-one synthesis, highlighting the impact of different solvents and catalysts on the reaction yield.

EntrySolventCatalystTime (h)Yield (%)
1MethanolCitric Acid889
2EthanolCitric Acid892
3WaterCitric Acid1256
4Acetonitrile (B52724)Citric Acid1072
5TolueneCitric Acid1245
6DichloromethaneCitric Acid1238
7Methanol-2415
8Ethanol-2412
9Ethanol/WaterN(Et)31231

Data adapted from a study on the synthesis of a pyrrole-3-carboxylate derivative. researchgate.net

This systematic approach to optimization is essential for developing a robust and efficient synthesis of this compound.

Purification and Isolation Protocols for Advanced Intermediates and Target Compounds

Advanced intermediates in the synthesis of the target compound often include molecules such as 2-amino-5-bromopyridine and 2-(2-amino-5-bromobenzoyl)pyridine (B195683). The purification of these precursors is essential to prevent the carry-over of impurities into the final cyclization step that forms the pyrrolidin-2-one ring.

Work-up and Extraction:

Following a chemical reaction, the initial step in isolating the crude product often involves a liquid-liquid extraction. For intermediates like 2-(2-amino-5-bromobenzoyl)pyridine, a typical work-up procedure involves quenching the reaction mixture with water and then extracting the product into an organic solvent such as ethyl acetate. The organic layer is then washed sequentially with water and a saturated sodium chloride (brine) solution to remove inorganic impurities and residual water. The organic phase is subsequently dried over an anhydrous drying agent, commonly sodium sulfate, before the solvent is removed under reduced pressure to yield the crude product.

Crystallization:

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is crucial and is determined empirically to find a system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For instance, crude 2-(2-amino-5-bromobenzoyl)pyridine has been successfully recrystallized from ethanol. Similarly, the intermediate 2-amino-5-bromopyridine can be recrystallized from benzene (B151609) to obtain a purified solid. The process involves dissolving the crude material in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of well-defined crystals, leaving impurities behind in the mother liquor. The purified crystals are then collected by filtration.

Chromatography:

Column chromatography is a versatile method for the purification of both intermediates and the final product, particularly for removing closely related impurities. The choice of stationary phase and mobile phase is critical for achieving good separation.

Flash Chromatography: This technique is often employed for the rapid purification of synthetic intermediates. For example, after the synthesis of 2-(2-amino-5-bromobenzoyl)pyridine, flash chromatography can be utilized to isolate the desired compound from a complex reaction mixture.

High-Performance Liquid Chromatography (HPLC): For achieving high purity, reversed-phase HPLC is a suitable method. For compounds structurally similar to the target, such as 2-amino-5-bromobenzonitrile, methods using a C18 column with a mobile phase consisting of acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid for mass spectrometry compatibility) have been developed. sielc.com This technique is scalable and can be adapted for preparative separation to isolate highly pure fractions of the target compound.

The following tables summarize the purification protocols for key advanced intermediates, which are instructive for the purification of this compound.

Table 1: Purification Protocols for Advanced Intermediates

Compound NamePurification MethodDetails
2-Amino-5-bromopyridineWashing and RecrystallizationThe crude product is washed with hot petroleum ether to remove dibrominated by-products, followed by recrystallization from benzene. googleapis.com
2-(2-Amino-5-bromobenzoyl)pyridineExtraction and RecrystallizationThe reaction mixture is worked up by extraction with ethyl acetate, followed by washing with water and brine. The crude product is then recrystallized from ethanol.
2-Amino-5-bromobenzonitrileHPLCReversed-phase HPLC on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com

Table 2: Summary of Purification Techniques and Conditions for Related Compounds

TechniqueCompound TypeStationary PhaseMobile Phase/Solvent
RecrystallizationAromatic AminesNot ApplicableEthanol, Benzene googleapis.com
ExtractionAromatic KetonesNot ApplicableEthyl Acetate, Water, Brine
Column ChromatographyAromatic NitrilesSilica GelEthyl acetate/Petroleum ether
HPLCAromatic Amines/NitrilesNewcrom R1 (C18)Acetonitrile/Water/Phosphoric Acid sielc.com

The isolation of the final target compound, this compound, would likely involve a combination of these techniques. After the cyclization reaction, an initial extraction would be performed, followed by purification of the crude product by flash column chromatography. For obtaining a highly pure sample for analytical purposes, a final recrystallization or preparative HPLC step would be employed. The specific conditions for each step would need to be optimized to ensure the efficient removal of any unreacted starting materials, reagents, and side products.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. The core principle of DFT is that the properties of a molecule can be determined through its electron density, which is a function of only three spatial coordinates, rather than the more complex many-electron wave function.

For 5-(2-Amino-5-bromophenyl)pyrrolidin-2-one, DFT calculations would begin with geometry optimization. This is an iterative process where the positions of the atoms are adjusted to find the most stable, lowest-energy three-dimensional structure. Once the optimized geometry is achieved, various electronic properties can be calculated with high accuracy, providing a balance between computational cost and precision.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital with the highest energy that contains electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the lowest energy orbital that is empty and relates to the molecule's ability to accept electrons (electrophilicity).

An FMO analysis of this compound would involve:

Calculating HOMO and LUMO Energies: Determining the energy levels of these frontier orbitals.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small HOMO-LUMO gap generally suggests high chemical reactivity and low kinetic stability.

Orbital Visualization: Mapping the spatial distribution of the HOMO and LUMO across the molecule would show which atoms or functional groups are the primary sites for electron donation and acceptance, thus predicting how the molecule might interact in a chemical reaction.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Typically, red indicates regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). Green or yellow areas represent neutral or weakly charged regions.

For this compound, an MEP map would identify:

Nucleophilic Sites: Electron-rich areas, likely around the oxygen atom of the carbonyl group and the nitrogen of the amino group, would be colored red. These sites would be susceptible to attack by electrophiles.

Electrophilic Sites: Electron-poor areas, often around the hydrogen atoms of the amino group and the pyrrolidinone ring, would be colored blue, indicating sites for potential nucleophilic interaction.

This mapping provides a powerful, intuitive prediction of how the molecule will interact with other charged species, including biological targets.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a localized picture that corresponds to the familiar Lewis structure of bonds and lone pairs. This method provides detailed insights into the bonding and electronic interactions within a molecule.

An NBO analysis for this compound would elucidate:

Hybridization: The type of hybrid orbitals (e.g., sp², sp³) used by each atom to form bonds.

Bonding and Lone Pairs: A clear description of the electron density in covalent bonds and as lone pairs on heteroatoms like oxygen and nitrogen.

Hyperconjugation and Delocalization: NBO analysis quantifies the stabilization energy from interactions between filled (donor) orbitals and empty (acceptor) orbitals. For instance, it could measure the delocalization of a nitrogen lone pair into an adjacent anti-bonding orbital, which helps to explain bond strengths, molecular stability, and conformational preferences.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as a drug candidate) to a second molecule (a receptor, typically a protein). It is a cornerstone of structure-based drug design.

If this compound were being investigated as a potential drug, molecular docking simulations would be performed by:

Obtaining the 3D structure of a target protein, often from experimental sources like X-ray crystallography or generated through homology modeling.

Placing the optimized 3D structure of the compound into the active site of the target protein.

Using a scoring function to evaluate thousands of possible binding poses, predicting the most stable complex.

Analyzing the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein's amino acid residues.

The results, typically given as a binding energy or score, would help researchers hypothesize its mechanism of action and prioritize it for further testing.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While molecular docking often treats the protein target as rigid, Molecular Dynamics (MD) simulations introduce flexibility, providing a more realistic view of the binding process. MD simulations use Newtonian physics to model the movements of atoms and molecules over time, allowing researchers to observe conformational changes.

For the this compound-protein complex predicted by docking, an MD simulation would:

Place the complex in a simulated physiological environment (e.g., a water box with ions).

Simulate the atomic motions over a period of nanoseconds to microseconds.

Analyze the trajectory to assess the stability of the binding pose, observe how the protein and ligand adapt to each other, and calculate binding free energies more accurately. MD simulations are crucial for understanding the dynamic nature of molecular recognition and validating the results of static docking studies.

Quantum Chemical Descriptors and Reactivity Indices

From the outputs of DFT calculations, several quantum chemical descriptors can be derived to quantify the reactivity and stability of a molecule. These indices provide a quantitative basis for the insights gained from FMO and MEP analyses.

For 5-(2-Amino-5-bromophenyl)pyrrolidin-2

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. As a subset of QSPR, Quantitative Structure-Activity Relationship (QSAR) focuses specifically on the relationship between structure and biological activity. While no specific QSPR or QSAR studies have been published for this compound, research on structurally related pyrrolidin-2-one derivatives provides valuable insights into how these computational models are applied to understand and predict compound behavior. These studies illustrate the potential for developing predictive models for novel compounds like this compound.

Research Findings from Analogous Pyrrolidin-2-one Derivatives

Antiarrhythmic Activity of 1-[3-(4-Arylpiperazin-1-yl)propyl]pyrrolidin-2-one Derivatives:

A QSAR study on a series of thirty-three 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives identified key molecular descriptors that correlate with their antiarrhythmic activity. nih.gov The resulting model, which explained up to 91% of the variance in activity, demonstrated the influence of specific structural features. nih.gov The antiarrhythmic activity (AA) was expressed as the effective dose (ED₅₀) in mg/kg. The study utilized quantum chemical calculations and molecular modeling to determine various descriptors.

The developed QSAR model was represented by the following equation:

log(1/ED₅₀) = -1.97(±0.58) - 0.11(±0.02) PCR + 0.08(±0.02) JGI4

This equation highlights the significance of two main descriptors:

JGI4 (a topological descriptor): This descriptor encodes information about the molecular topology. Its positive coefficient indicates that higher values are associated with increased antiarrhythmic activity. nih.gov

The statistical quality of the model was validated through several methods, including Leave-One-Out (LOO) and Leave-Many-Out (LMO) cross-validation, an external test set, and Y-scrambling, confirming its robustness and predictive power. nih.gov

The following table presents a subset of the compounds studied and their experimental versus predicted antiarrhythmic activities.

CompoundSubstituents on Aryl RingExperimental AA (log 1/ED₅₀)Predicted AA (log 1/ED₅₀)
1H2.012.09
22-Cl1.801.79
34-Cl1.401.44
42-OMe, 5-Cl1.481.32
52-OEt2.662.55
6H1.601.88
72-OMe2.191.99

Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition by N-phenyl pyrrolidin-2-ones:

In another study, a series of N-phenyl pyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones were synthesized and evaluated as inhibitors of protoporphyrinogen oxidase (PPO), a target for herbicides. nih.gov A 3D-QSAR model was developed using Comparative Molecular Field Analysis (CoMFA) to understand the structural requirements for potent PPO inhibition. nih.gov

The CoMFA model yielded a conventional correlation coefficient (r²) of 0.980 and a cross-validated coefficient (q²) of 0.518, indicating a highly predictive model. nih.gov The analysis of the CoMFA contour maps provided the following insights:

Steric Fields: The model indicated that bulky substituents at certain positions of the phenyl ring were favorable for activity, while they were unfavorable at other positions.

Electrostatic Fields: The contour maps suggested that electron-withdrawing groups were preferred in some regions of the molecule, while electron-donating groups were beneficial in others.

These findings guided the design of new compounds with enhanced PPO inhibitory activity. For instance, compounds with a 4-chloro-2-fluoro-5-alkoxy-phenyl substitution pattern showed excellent herbicidal activity. nih.gov

A subsequent 2D-QSAR analysis on a similar set of N-phenylpyrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones also aimed to establish a structure-activity relationship for PPO inhibition. imist.maresearchgate.net This study employed statistical methods like principal component analysis, multiple linear regression, and multiple nonlinear regression to build its models. imist.maresearchgate.net

The data below illustrates the relationship between the structure and the PPO inhibitory activity for a selection of the studied compounds.

CompoundSubstituents on N-phenyl RingPPO Inhibition (pKi)
C14-Cl, 2-F, 5-OCH₃7.30
C24-Cl, 2-F, 5-OC₂H₅7.52
C34-Cl, 2-F, 5-O-n-C₃H₇8.02
C44-Cl, 2-F, 5-O-i-C₃H₇7.82
C54-Cl, 2-F, 5-O-allyl7.92
C64-Cl, 2-F, 5-O-propargyl7.62

These examples demonstrate the utility of QSPR/QSAR modeling in understanding how structural modifications influence the biological and physicochemical properties of pyrrolidin-2-one derivatives. Although a specific model for this compound is not yet available, these studies provide a solid foundation for future computational work on this and related compounds. By calculating relevant molecular descriptors, a predictive QSPR model could be developed to estimate various properties of interest, thereby guiding further experimental investigation and application.

Structure Activity Relationship Sar Investigations

Impact of Substituent Modifications on the Pyrrolidin-2-one Ring System

The pyrrolidin-2-one ring is a versatile scaffold found in a wide array of biologically active compounds. rdd.edu.iqresearchgate.net Modifications to this five-membered lactam ring can significantly alter a molecule's physicochemical properties and its interaction with biological targets. nih.gov SAR studies on related pyrrolidinone derivatives have demonstrated that the type, size, and position of substituents on the ring are critical determinants of activity.

For instance, in a series of 1,3-disubstituted pyrrolidine-2,5-diones (a closely related scaffold) evaluated for anticonvulsant activity, the nature of the substituent at the 3-position strongly influenced the pharmacological profile. nih.gov Derivatives with a non-aromatic sec-butyl group at this position showed potent activity in certain seizure models, while those with a bulkier benzhydryl group or an isopropyl group were more effective in others. nih.gov This suggests that the steric and electronic properties of substituents on the pyrrolidinone core can tune the compound's selectivity for different biological targets or pathways. nih.gov

Modification Site (Pyrrolidine-2,5-dione Scaffold)Substituent TypeImpact on Anticonvulsant ActivityReference
Position 3Non-aromatic (sec-butyl)Positively affects activity in MES and 6 Hz tests. nih.gov
Position 3Benzhydryl or IsopropylShowed most favorable protection in the scPTZ test. nih.gov
Position 3Methyl or UnsubstitutedMore active in the MES test. nih.gov
Nitrogen (Position 1)Unsubstituted (Secondary Amine)Resulted in weaker agonism compared to tertiary amines in some series. nih.gov

Role of the 2-Amino-5-bromophenyl Moiety in Modulating Bioactivity

The bromine atom at the 5-position of the phenyl ring also has a profound impact on the molecule's properties. As a halogen, bromine is lipophilic, which can enhance membrane permeability and oral bioavailability. Furthermore, bromine can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. This interaction can contribute significantly to binding affinity and selectivity. In SAR studies of other scaffolds, the introduction of a halogen atom is a common strategy to enhance potency. For example, in a series of 2-amino-5-aryl-pyridines, the nature and position of substituents on the aryl ring were key to modulating potency at the CB2 receptor. nih.gov

The combined electronic effects of the electron-donating amino group and the electron-withdrawing but lipophilic bromine atom create a unique electronic distribution on the phenyl ring, which can be vital for molecular recognition events such as pi-pi stacking or cation-pi interactions with the biological target.

Influence of Substituents on the Bromophenyl Ring on Pharmacological Profiles

While the parent compound features a bromine atom and an amino group, further substitution on the phenyl ring offers a route to fine-tune the pharmacological profile. The position, size, and electronic nature of additional substituents can modulate a compound's activity, selectivity, and pharmacokinetic properties.

SAR studies on various classes of drugs containing substituted phenyl rings have established general principles that can be applied here. For example, in the development of thieno[2,3-b]pyridine-based anti-proliferative agents, substitution patterns on an aryl ring were critical for activity. mdpi.com It was found that a 2-methyl-3-halogen substitution pattern on an eastern phenyl ring was optimal for maximizing potency. mdpi.com Similarly, in a series of 2,5-dimethoxyphenylpiperidines, the 4-substituent was found to be an important determinant of agonist activity at serotonin (B10506) receptors. acs.org

Applying these principles to the 5-(2-Amino-5-bromophenyl)pyrrolidin-2-one scaffold, one could hypothesize the following:

Position: Introducing substituents at the remaining open positions (3, 4, or 6) of the phenyl ring would alter the molecule's shape and electronic distribution, potentially improving target engagement or introducing selectivity.

Electronic Effects: Adding electron-withdrawing groups (e.g., -CF3, -NO2) could impact the pKa of the amino group and modulate binding interactions. Conversely, electron-donating groups (e.g., -OCH3, -CH3) could enhance certain interactions.

Steric Effects: The size of the substituent is critical. Bulky groups could create steric hindrance, preventing the molecule from fitting into a binding pocket, or they could provide beneficial van der Waals interactions, increasing affinity.

Substituent PropertyPotential Impact on Pharmacological ProfileGeneral Principle
PositionAlters molecular shape and orientation in the binding site, affecting potency and selectivity.Ortho, meta, and para substitutions can lead to vastly different biological activities.
Electronic Nature (Withdrawing/Donating)Modifies the electron density of the aromatic ring and the properties of other functional groups (e.g., pKa of the amino group).Can influence hydrogen bonding capacity and electrostatic interactions with the target.
Steric BulkCan either enhance binding through favorable van der Waals contacts or cause steric clashes that reduce affinity.There is often an optimal size for a substituent at a given position.
LipophilicityAffects solubility, membrane permeability, and plasma protein binding.Modulating lipophilicity is key to optimizing pharmacokinetic properties.

Stereochemical Requirements for Biological Potency and Selectivity

The this compound molecule contains a chiral center at the C5 position of the pyrrolidin-2-one ring. Consequently, the compound can exist as two enantiomers, (R) and (S). It is a well-established principle in medicinal chemistry that stereochemistry has a crucial impact on a drug's action, affecting target binding, metabolism, and distribution. nih.gov

Biological systems, such as enzymes and receptors, are themselves chiral. Therefore, different enantiomers of a drug can interact with these targets differently, often leading to significant variations in potency and efficacy. One enantiomer may fit perfectly into a binding site, leading to a strong biological response, while the other may bind weakly or not at all. In some cases, one enantiomer may be responsible for the therapeutic effect while the other is inactive or contributes to side effects. nih.gov

Studies on other chiral compounds have consistently shown that stereochemistry is a driver for potency and pharmacokinetics. nih.gov For example, in a series of 3-Br-Acivicin isomers, the "natural" (5S, αS) stereoisomers were consistently the most potent against P. falciparum, suggesting that stereoselective uptake or target binding was responsible for the enhanced activity. nih.gov Therefore, for this compound, it is highly probable that the (R)- and (S)-enantiomers would exhibit different biological activities. The spatial orientation of the 2-amino-5-bromophenyl group relative to the pyrrolidin-2-one ring would dictate the efficiency of the interaction with a specific biological target. nih.gov A thorough SAR investigation would require the synthesis and biological evaluation of the individual enantiomers to determine the optimal stereochemical configuration for the desired activity.

Development of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the biological activity of a series of compounds with their physicochemical properties or structural features, expressed as numerical descriptors. researchgate.netnih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. mdpi.com

For a series of analogs based on the this compound scaffold, a QSAR study would involve several steps:

Data Set Assembly: A series of compounds with structural variations (e.g., different substituents on the phenyl or pyrrolidinone rings) would be synthesized and their biological activities measured quantitatively (e.g., as IC50 or EC50 values).

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can include constitutional, topological, geometric, electrostatic, and quantum chemical descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a model that links the descriptors (independent variables) to the biological activity (dependent variable). researchgate.net

Model Validation: The predictive power of the QSAR model must be rigorously validated using techniques like leave-one-out (LOO) cross-validation, leave-many-out (LMO), external test sets, and Y-scrambling to ensure it is not a result of chance correlation. nih.govnih.gov

A QSAR study on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one antiarrhythmic agents successfully developed a model that explained up to 91% of the variance in activity. researchgate.netnih.gov The statistical analysis revealed that the activity depended primarily on descriptors related to the molecular shape and connectivity. nih.gov Such a model can provide valuable insights into which structural features are most important for the desired biological effect, guiding the rational design of more potent analogs. mdpi.com

QSAR StepDescriptionExample from Literature (Pyrrolidin-2-one Analogs)
Model GenerationUse of multiple linear regression to correlate molecular descriptors with antiarrhythmic activity. researchgate.net
Key DescriptorsStatistical analysis identified PCR (related to atomic radii) and JGI4 (a topological descriptor) as highly significant. nih.gov
Model StatisticsThe resulting model showed high statistical quality (R² up to 0.91). researchgate.net
ValidationThe model was successfully validated by LOO, LMO, external test set, and Y-scrambling tests to ensure robustness and predictive power. nih.govnih.gov

Mechanistic Elucidation at the Molecular Level

Identification of Putative Biological Targets and Binding Sites

There is currently no scientific literature that identifies or suggests putative biological targets for 5-(2-Amino-5-bromophenyl)pyrrolidin-2-one. Studies that would typically involve screening the compound against panels of known receptors, enzymes, or other proteins to determine binding affinity and specificity have not been published. Therefore, no information exists on the specific proteins or other macromolecules with which this compound may interact.

Characterization of Ligand-Target Interaction Dynamics

In the absence of an identified biological target, there is no data on the ligand-target interaction dynamics of this compound. Key parameters such as binding affinity (Kd), association and dissociation rate constants (kon and koff), and the thermodynamic profile of its binding are undetermined. Structural biology studies, such as X-ray crystallography or cryo-electron microscopy, which would visualize the binding site and key molecular interactions, have not been conducted for this compound in complex with a biological target.

Biochemical Pathway Interrogation

Research into the effects of this compound on cellular and biochemical pathways is also absent from the current scientific record. Consequently, it is unknown whether this compound modulates any specific signaling cascades, metabolic pathways, or other cellular processes.

Investigation of Allosteric and Orthosteric Binding Mechanisms

Given that no primary biological target has been identified, there has been no investigation into the potential binding mechanisms of this compound. It is therefore not known whether the compound would act as an orthosteric ligand, competing with the endogenous substrate at the primary binding site, or as an allosteric modulator, binding to a distinct site to modulate the target's activity.

Derivatization and Analog Development Strategies

Design and Synthesis of Novel Pyrrolidin-2-one Analogs

The structure of 5-(2-Amino-5-bromophenyl)pyrrolidin-2-one offers several points for chemical modification to explore structure-activity relationships (SAR). The primary sites for derivatization are the aniline (B41778) amino group, the aromatic ring, and the lactam (pyrrolidin-2-one) ring.

Modification of the Aniline Moiety: The primary amino group (-NH2) is a versatile handle for various chemical transformations. Acylation, alkylation, sulfonylation, or arylation could introduce a wide range of substituents. For instance, reaction with various acid chlorides (R-COCl) or sulfonyl chlorides (R-SO2Cl) would yield a library of amide and sulfonamide analogs, respectively. These modifications would alter the electronic properties, lipophilicity, and hydrogen bonding capabilities of this part of the molecule.

Substitution on the Aromatic Ring: The bromine atom on the phenyl ring could be replaced or used as a handle for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This would allow for the introduction of diverse aryl, heteroaryl, or alkyl groups at the 5-position of the phenyl ring, enabling a broad exploration of the chemical space.

Derivatization of the Pyrrolidin-2-one Ring: The lactam nitrogen can be alkylated or acylated to introduce substituents. Furthermore, the chiral center at the 5-position of the pyrrolidin-2-one ring could be a target for stereoselective synthesis to investigate the impact of stereochemistry on biological activity.

Table 1: Potential Synthetic Strategies for Novel Analogs

Reaction Type Reagents and Conditions Potential Analogs
N-Acylation R-COCl, base (e.g., pyridine (B92270), triethylamine) in an inert solvent N-(4-bromo-2-(5-oxopyrrolidin-2-yl)phenyl)acetamide and other amides
N-Sulfonylation R-SO2Cl, base in an inert solvent N-(4-bromo-2-(5-oxopyrrolidin-2-yl)phenyl)benzenesulfonamide and other sulfonamides
Suzuki Coupling Aryl boronic acid, Palladium catalyst (e.g., Pd(PPh3)4), base 5-(2-Amino-5-arylphenyl)pyrrolidin-2-one derivatives

Strategic Scaffold Hopping and Bioisosteric Replacement

Scaffold hopping and bioisosteric replacement are key strategies in drug discovery to identify novel chemotypes with improved properties while retaining the desired biological activity. nih.govnih.govpsu.edu

Scaffold Hopping: This involves replacing the central pyrrolidin-2-one core with a structurally different scaffold that maintains a similar spatial arrangement of key functional groups. dundee.ac.ukuniroma1.it For this compound, the pyrrolidin-2-one ring could potentially be replaced with other five- or six-membered heterocyclic systems, such as oxazolidin-2-ones, imidazolidin-2-ones, or piperidin-2-ones. The goal is to discover new core structures that may offer advantages in terms of synthetic accessibility, patentability, or pharmacokinetic profiles. nih.gov

Bioisosteric Replacement: This strategy involves substituting specific functional groups with other groups that have similar physical or chemical properties, leading to similar biological effects. cambridgemedchemconsulting.comacs.orgdrughunter.comnih.gov

The lactam carbonyl group could be replaced with a thiocarbonyl (thiolactam) or a sulfone group.

The phenyl ring could be substituted with a bioisosteric heterocycle like pyridine, thiophene, or pyrazole. namiki-s.co.jp

The bromine atom could be replaced by other groups of similar size and lipophilicity, such as a trifluoromethyl group or a chlorine atom.

Table 2: Examples of Potential Bioisosteric Replacements

Original Group Potential Bioisostere Rationale
Phenyl Ring Pyridyl, Thienyl Alters electronic distribution, potential for new hydrogen bonding interactions.
Bromine Chlorine, Trifluoromethyl (CF3) Modulates lipophilicity and electronic properties.
Lactam (C=O) Thiolactam (C=S), Sulfone (SO2) Changes hydrogen bonding capacity and polarity.

Conjugation Chemistry for Targeted Delivery Systems

To enhance the delivery of a potentially active compound to a specific biological target, it can be conjugated to a carrier molecule, such as a peptide, antibody, or polymer. nih.govnih.gov The functional groups on this compound provide handles for such conjugation.

The primary amino group on the phenyl ring is the most accessible site for conjugation. It can be linked to a targeting moiety via a stable amide bond. This is typically achieved by activating a carboxylic acid group on the targeting molecule (or a linker attached to it) and then reacting it with the amino group of the pyrrolidin-2-one derivative.

Peptide-drug conjugates (PDCs) are a common application of this strategy, where a peptide that specifically binds to a receptor overexpressed on target cells (e.g., cancer cells) is used to deliver a cytotoxic payload. mdpi.com The design of the linker between the drug and the peptide is crucial, as it can be designed to be stable in circulation but cleaved at the target site to release the active drug.

Table 3: Components of a Hypothetical Conjugate

Component Example Function
Drug Payload This compound derivative The active therapeutic agent.
Linker Cleavable (e.g., hydrazone, disulfide) or Non-cleavable Connects the drug to the carrier; controls drug release.

| Targeting Moiety | Tumor-homing peptide, Monoclonal antibody | Directs the conjugate to the specific target cells or tissues. |

Future Research Directions and Translational Perspectives

Exploration of New Therapeutic Applications

Given the lack of specific biological data for 5-(2-Amino-5-bromophenyl)pyrrolidin-2-one, a primary research direction will be the broad-based screening to identify its pharmacological profile. The diverse activities of related compounds provide a logical starting point for these investigations. Pyrrolidin-2-one derivatives have been investigated for anti-inflammatory, antimicrobial, anticancer, and neurological applications. ontosight.airdd.edu.iqnih.gov Similarly, various aminophenyl compounds have been explored for their potential as anticancer, anti-Alzheimer's, and analgesic agents. nih.govnih.govnih.gov

Future exploration should therefore involve screening the compound against a variety of targets associated with these disease areas. A tiered approach, starting with broad phenotypic screens and progressing to more specific target-based assays, would be efficient. For instance, initial cell-based assays could assess cytotoxicity in cancer cell lines, antimicrobial activity against a panel of pathogens, or modulation of inflammatory pathways in immune cells.

Table 1: Potential Therapeutic Areas for Screening Based on Structural Analogs

Structural MoietyKnown Biological Activities of DerivativesPotential Therapeutic Areas for Screening
Pyrrolidin-2-oneNootropic, Anticonvulsant, Anticancer, Antimicrobial, Anti-inflammatoryNeurology, Oncology, Infectious Diseases, Immunology
AminophenylAnticancer, Analgesic, Antipyretic, Cholinesterase InhibitionOncology, Pain Management, Neurology (e.g., Alzheimer's)

Integration of Omics Technologies for Systems-Level Understanding

To gain a comprehensive understanding of the biological effects of this compound, the integration of "omics" technologies is indispensable. These high-throughput methods provide a systems-level view of molecular changes induced by the compound, offering insights into its mechanism of action, potential off-target effects, and biomarkers for its activity. frontlinegenomics.comnashbio.com

Transcriptomics: RNA sequencing (RNA-seq) can be used to analyze changes in gene expression in cells or tissues treated with the compound. This can reveal the cellular pathways that are modulated, helping to identify the compound's primary targets and downstream effects. frontlinegenomics.com

Proteomics: Techniques like mass spectrometry can quantify changes in the proteome, providing a direct look at the proteins whose levels or post-translational modifications are altered by the compound. This is crucial for validating targets identified at the transcriptomic level. biobide.com

Metabolomics: By profiling the metabolome, researchers can understand how the compound affects cellular metabolism. This can uncover novel mechanisms of action and provide insights into potential toxicities. researchgate.net

Toxicogenomics: This specialized application of omics helps in evaluating the safety of potential drugs by identifying genetic markers associated with toxicity, allowing for an early assessment of a compound's risk profile. biobide.com

The integration of these multi-omics datasets can build a detailed molecular signature of the compound's activity, guiding further development and helping to stratify patient populations in future clinical applications. nashbio.com

Advanced Preclinical Model Development

Translating in vitro findings into in vivo efficacy requires the use of sophisticated preclinical models that can accurately predict human responses. Future research on this compound should move beyond traditional two-dimensional (2D) cell cultures to more physiologically relevant systems. mdpi.com

3D Cellular Models: Three-dimensional (3D) models, such as spheroids and organoids, better recapitulate the complex cell-cell and cell-matrix interactions of native tissues. mdpi.com Testing the compound in tumor spheroids or patient-derived organoids, for example, could provide a more accurate prediction of its anticancer efficacy than standard monolayer cultures. nih.gov

Organ-on-a-Chip Technology: Microfluidic-based organ-on-a-chip models can simulate the function of human organs, allowing for the study of a compound's pharmacokinetics and pharmacodynamics in a more complex, multi-organ context. nih.gov This technology is particularly valuable for assessing potential toxicities in organs like the liver and kidneys before advancing to animal studies. nih.gov

In Vivo Animal Models: Should in vitro studies show promise, evaluation in animal models of disease will be necessary. The choice of model will depend on the identified therapeutic area. For example, if the compound shows potent activity against a specific cancer cell line, it would be tested in xenograft or patient-derived xenograft (PDX) mouse models. nih.gov These models allow for the assessment of efficacy, tolerability, and pharmacokinetic properties in a living organism. ucl.ac.uk

Table 2: Hierarchy of Preclinical Models for Compound Evaluation

Model TypeKey AdvantagesPurpose in Compound Evaluation
2D Cell CultureHigh-throughput, low cost, reproducibleInitial screening for bioactivity and cytotoxicity
3D Spheroids/OrganoidsMore physiologically relevant, mimics tissue architectureSecondary screening for efficacy, dose-response studies
Organ-on-a-ChipSimulates human organ function, allows ADME studiesPreclinical assessment of efficacy and organ-specific toxicity
Animal Models (e.g., Mice)Whole-organism context, evaluates PK/PD and safetyIn vivo proof-of-concept, safety, and toxicology studies

High-Throughput Screening and Lead Optimization Efforts

The discovery of a bioactive compound is often just the first step. High-throughput screening (HTS) and subsequent lead optimization are critical for transforming an initial "hit" into a viable drug candidate. drugtargetreview.com

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds to identify initial hits. drugtargetreview.com While this compound is a single entity, a future research direction could involve synthesizing a library of analogues. By systematically modifying the phenyl ring or the pyrrolidinone core, HTS could be used to screen for derivatives with improved potency or altered selectivity. This process is driven by functional activity and can uncover novel structure-activity relationships (SAR). drugtargetreview.com

Lead Optimization: Once a promising hit is identified, a multidisciplinary lead optimization process begins. This involves medicinal chemists synthesizing new analogues to improve key properties. nih.gov Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) models, can guide this process by predicting how structural changes will affect target binding and other properties. nih.gov The goal is to enhance potency and selectivity while improving "drug-like" properties such as solubility, metabolic stability, and bioavailability, and minimizing off-target toxicity. ucl.ac.uk The optimization of HTS hits can often lead to compounds that are orders of magnitude more potent than the original hit. nih.gov

This iterative cycle of design, synthesis, and testing is fundamental to developing a compound with the optimal profile for clinical evaluation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.